molecular formula C11H9Cl2N3O2 B11673710 1-(3,4-dichlorobenzyl)-2-methyl-5-nitro-1H-imidazole

1-(3,4-dichlorobenzyl)-2-methyl-5-nitro-1H-imidazole

Katalognummer: B11673710
Molekulargewicht: 286.11 g/mol
InChI-Schlüssel: LRLDWFUENRXNBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(3,4-DICHLOROPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE is a synthetic organic compound known for its diverse applications in various scientific fields. This compound features a unique structure that includes a dichlorophenyl group, a methyl group, and a nitroimidazole moiety, making it a subject of interest in both chemical and biological research.

Vorbereitungsmethoden

The synthesis of 1-[(3,4-DICHLOROPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Dichlorophenyl Intermediate: The starting material, 3,4-dichlorobenzyl chloride, undergoes a nucleophilic substitution reaction with a suitable nucleophile to form the intermediate.

    Imidazole Ring Formation: The intermediate is then reacted with a nitroimidazole derivative under specific conditions to form the imidazole ring.

    Final Assembly:

Industrial production methods often involve optimizing these steps to enhance yield and purity, utilizing catalysts and controlled reaction conditions to ensure efficient synthesis.

Analyse Chemischer Reaktionen

1-[(3,4-DICHLOROPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-[(3,4-DICHLOROPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential antimicrobial properties, particularly against anaerobic bacteria and protozoa.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections caused by anaerobic pathogens.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-[(3,4-DICHLOROPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE involves its interaction with specific molecular targets. The nitro group undergoes reduction within microbial cells, leading to the formation of reactive intermediates that damage DNA and other critical cellular components. This results in the inhibition of microbial growth and replication.

Vergleich Mit ähnlichen Verbindungen

1-[(3,4-DICHLOROPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE can be compared with other nitroimidazole derivatives, such as metronidazole and tinidazole. While all these compounds share a common nitroimidazole core, 1-[(3,4-DICHLOROPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE is unique due to the presence of the dichlorophenyl and methyl groups, which may confer distinct chemical and biological properties.

Similar compounds include:

    Metronidazole: A widely used antimicrobial agent effective against anaerobic bacteria and protozoa.

    Tinidazole: Another nitroimidazole derivative with similar antimicrobial properties but different pharmacokinetic profiles.

Eigenschaften

Molekularformel

C11H9Cl2N3O2

Molekulargewicht

286.11 g/mol

IUPAC-Name

1-[(3,4-dichlorophenyl)methyl]-2-methyl-5-nitroimidazole

InChI

InChI=1S/C11H9Cl2N3O2/c1-7-14-5-11(16(17)18)15(7)6-8-2-3-9(12)10(13)4-8/h2-5H,6H2,1H3

InChI-Schlüssel

LRLDWFUENRXNBD-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=C(N1CC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.